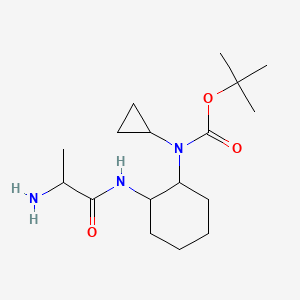

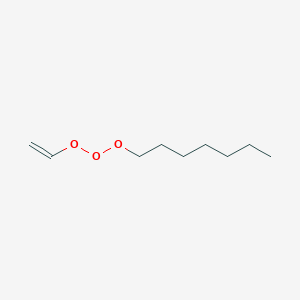

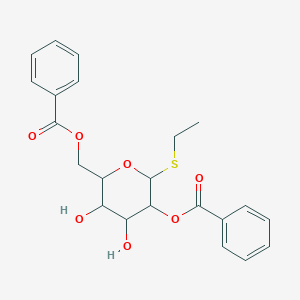

![molecular formula C15H21Cl2NO5 B14795996 2(1H)-Pyridinone,3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-](/img/structure/B14795996.png)

2(1H)-Pyridinone,3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atpenin A5 is a potent and specific inhibitor of mitochondrial complex II, also known as succinate-ubiquinone oxidoreductase. This compound belongs to the class of organic compounds known as aryl alkyl ketones. It was first isolated from the fermentation broth of a fungal strain, Penicillium sp. FO-125, and has been extensively studied for its inhibitory effects on mitochondrial complex II, making it a valuable tool in biochemical and medical research .

准备方法

The enantioselective total synthesis of Atpenin A5 has been achieved through a convergent approach. The synthetic route involves a coupling reaction between 5-iodo-2,3,4,6-tetraalkoxypyridine and a side-chain aldehyde. Key steps in the synthesis include ortho-metalation/boronation with trimethyl borate, oxidation with meta-chloroperoxybenzoic acid, ortho-iodination, halogen dance reaction, Sharpless epoxidation, and regioselective epoxide-opening reaction

化学反应分析

Atpenin A5 undergoes various chemical reactions, including oxidation and reduction. It is known to produce reactive oxygen species (ROS) when it inhibits mitochondrial complex II in human cancer cells . Common reagents and conditions used in these reactions include superoxide dismutase for the dismutation of superoxide into hydrogen peroxide . The major products formed from these reactions are superoxide and hydrogen peroxide, which contribute to physiological and pathological redox signaling .

科学研究应用

Atpenin A5 has a wide range of scientific research applications. In chemistry, it is used as a biochemical tool to study the structure and function of mitochondrial complex II. In biology and medicine, Atpenin A5 is being investigated for its potential as an anticancer agent due to its ability to induce ROS-mediated selective death of cancer cells . Additionally, it has been shown to protect against cardiac ischemia-reperfusion injury by activating mitochondrial ATP-sensitive potassium channels . In industry, Atpenin A5 is used in microbial screening assays to identify inhibitors of mitochondrial complex II .

作用机制

Atpenin A5 exerts its effects by specifically inhibiting mitochondrial complex II. This enzyme plays dual roles in the tricarboxylic acid cycle and the aerobic respiratory chain. Atpenin A5 binds to the quinone-binding site of complex II, preventing the oxidation of succinate to fumarate and the reduction of quinone to quinol . This inhibition leads to the production of ROS, which can induce selective death of cancer cells . Additionally, Atpenin A5 activates mitochondrial ATP-sensitive potassium channels, providing cardioprotection against ischemia-reperfusion injury .

相似化合物的比较

Atpenin A5 is unique among mitochondrial complex II inhibitors due to its high potency and specificity. Similar compounds include Atpenin B, harzianopyridone, and nafuredin . These compounds also inhibit mitochondrial complex II but differ in their chemical structures and inhibitory potencies. Atpenin A5 is particularly notable for its ability to induce ROS production selectively in cancer cells, making it a promising candidate for anticancer therapy .

属性

分子式 |

C15H21Cl2NO5 |

|---|---|

分子量 |

366.2 g/mol |

IUPAC 名称 |

3-(5,6-dichloro-2,4-dimethylhexanoyl)-5,6-dimethoxy-1H-pyridine-2,4-dione |

InChI |

InChI=1S/C15H21Cl2NO5/c1-7(9(17)6-16)5-8(2)11(19)10-12(20)13(22-3)15(23-4)18-14(10)21/h7-10H,5-6H2,1-4H3,(H,18,21) |

InChI 键 |

OYCUVQWMFDPFIZ-UHFFFAOYSA-N |

规范 SMILES |

CC(CC(C)C(=O)C1C(=O)C(=C(NC1=O)OC)OC)C(CCl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

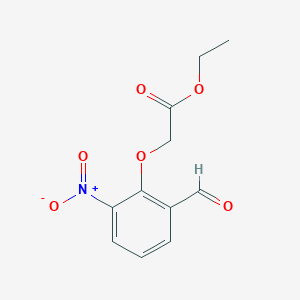

![1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14795921.png)

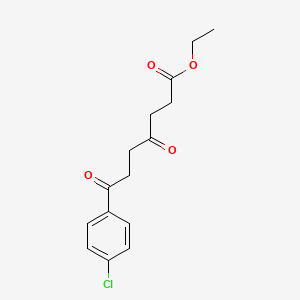

![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14795927.png)

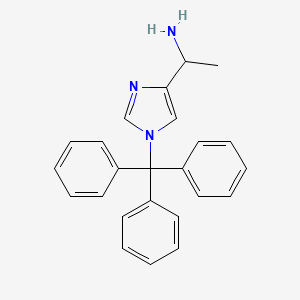

![Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B14795938.png)

![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B14795949.png)

![3-[4-[3-(Dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B14795975.png)